cis-JB253 -

cis-JB253

Catalog Number: EVT-10905904
CAS Number:
Molecular Formula: C23H31N5O3S
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-JB253 is a synthetic organic compound belonging to the class of sulfonylureas, which are primarily used in the treatment of type 2 diabetes mellitus. This compound is notable for its ability to undergo photoisomerization, switching between its inactive trans form and its active cis form upon exposure to specific wavelengths of light. The cis form enhances insulin production from pancreatic beta cells, making it a promising candidate for photopharmacological applications aimed at controlling blood glucose levels in diabetic patients.

Source and Classification

Cis-JB253 is derived from trans-JB253 through a reversible isomerization process that occurs upon exposure to blue light (wavelengths between 400 and 500 nm) . The compound's structure is based on glimepiride, a well-known sulfonylurea used in diabetes management. Its classification as a synthetic organic compound highlights its manufactured nature and specific chemical functionalities designed for medical applications .

Synthesis Analysis

The synthesis of cis-JB253 involves several key steps:

This synthetic route allows for the bulk production of JB253, facilitating further research and application development.

Molecular Structure Analysis

Cis-JB253 has a complex molecular structure characterized by the following features:

  • IUPAC Name: 1-cyclohexyl-3-{4-[(Z)-2-[4-(diethylamino)phenyl]diazen-1-yl]benzenesulfonyl}urea.
  • Molecular Formula: C₁₈H₂₂N₄O₂S.
  • Molecular Weight: Approximately 366.46 g/mol.

The structural design incorporates an azobenzene moiety that facilitates photoisomerization, crucial for its function as a photoswitchable sulfonylurea .

Chemical Reactions Analysis

Cis-JB253 participates in several significant chemical reactions:

  1. Photoisomerization: The primary reaction involves the conversion from trans-JB253 to cis-JB253 upon illumination with blue light. This reaction is reversible; upon removal of light, the compound can revert to its trans form .
  2. Binding Interactions: In its cis state, JB253 binds to ATP-sensitive potassium channels (KATP) in pancreatic beta cells, blocking potassium efflux and facilitating calcium influx, which promotes insulin secretion .

These reactions are fundamental to its mechanism of action in regulating insulin release.

Mechanism of Action

Cis-JB253 operates through a well-defined mechanism involving:

  • KATP Channel Modulation: The binding of cis-JB253 to the SUR1 subunit of KATP channels alters their conductance properties. This modulation results in decreased potassium efflux and increased calcium influx into beta cells .
  • Insulin Release Promotion: The influx of calcium ions triggers exocytosis of insulin granules, thereby increasing insulin levels in response to glucose .

This light-controlled mechanism allows for precise regulation of insulin release, representing a significant advancement in diabetes treatment strategies.

Physical and Chemical Properties Analysis

Key physical and chemical properties of cis-JB253 include:

  • Appearance: Typically presented as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stability under ambient conditions but sensitive to light due to its photochromic nature.

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

Cis-JB253 holds significant potential for various scientific applications:

  • Photopharmacology: Its ability to control insulin release via light exposure positions it as a novel tool for managing diabetes more effectively than traditional methods .
  • Research Tool: Used in studies exploring KATP channel dynamics and their role in cellular signaling pathways related to insulin secretion .
  • Potential Therapeutics: As research progresses, cis-JB253 may lead to new therapeutic strategies that leverage light for precise drug delivery and action.
Introduction to cis-JB253 in Photopharmacology

Pharmacological Rationale for Photoswitchable Sulfonylureas in Diabetes Therapy

Sulfonylureas, established therapeutics for Type 2 Diabetes Mellitus, enhance insulin secretion by inhibiting adenosine triphosphate-sensitive potassium channels in pancreatic β-cells. However, their systemic action induces off-target effects, including cardiovascular KATP channel blockade and hypoglycemia due to prolonged activity [1] [5]. This limitation arises from the ubiquitous expression of KATP channels in tissues such as the heart and vascular smooth muscle [2].

Photopharmacology addresses these challenges by conferring spatiotemporal precision to drug activity. Azobenzene-based photoswitches like cis-JB253 undergo reversible isomerization upon light exposure, enabling tissue-specific activation. In diabetes therapy, this permits confinement of insulin secretion stimulation exclusively to the pancreas during postprandial hyperglycemia, minimizing off-target effects [1] [6]. The photoisomerization of JB253 shifts its binding affinity for the sulfonylurea receptor 1 subunit of KATP channels: the trans-isomer exhibits low affinity (half-maximal inhibitory concentration = 17.6 μM), while the cis-isomer (activated by 470 nm blue light) demonstrates high affinity (half-maximal inhibitory concentration = 14.8 μM), comparable to native glimepiride (half-maximal inhibitory concentration = 8.3 nM) [2]. This differential affinity enables optical control over insulin release, decoupling metabolic benefits from systemic toxicity [1] [6].

Table 1: Limitations of Conventional Sulfonylureas vs. Advantages of Photoswitchable Analogs

ParameterConventional SulfonylureasPhotoswitchable Sulfonylureas (e.g., JB253)
Spatial SpecificitySystemic action; affects heart, brainLight-confined to pancreatic tissue
Temporal ControlProlonged pharmacokineticsReversible activation within seconds (τₒₙ = 0.4 s)
Off-Target EffectsCardiovascular risk, hypoglycemiaMinimized via targeted activation
Mechanistic BasisIrreversible KATP blockadeOptical switching between active/inactive states

Historical Development of Azobenzene-Based Photopharmacological Agents

Azobenzene derivatives represent a cornerstone in photopharmacology due to their reversible isomerization, biocompatibility, and synthetic tractability. Early applications focused on optogenetics, where light-sensitive ion channels were genetically encoded. However, the complexity of gene delivery limited clinical translation [4] [6].

The evolution toward small-molecule photoswitches began with azologization—the strategic incorporation of azobenzene into bioactive scaffolds. This method was pioneered in neuroscience (e.g., photochromic glutamate receptor ligands) and later extended to antimicrobials and anticancer agents [4] [6]. For sulfonylureas, azologization targeted glimepiride, a third-generation drug with reduced cardiovascular risk. Initial synthetic efforts yielded JB253 via a three-step process:

  • Diazotization of sulfanilamide
  • Coupling with N,N-diethylaniline
  • Urea formation with cyclohexyl isocyanate [2]

Optimization improved the yield to 59% (from 37%) using potassium carbonate catalysis, enabling gram-scale production [1]. Key photochemical properties include:

  • Absorption peak: 472 nm (blue light)
  • Thermal relaxation: Rapid reversion to trans-isomer in darkness (τₒff = 1.5 s)
  • Water solubility: ≥0.1 mM, facilitated by sulfonamide acidity (pKa = 4.76) [2] [3]

This synthesis established JB253 as a model "crypto-azolog"—retaining parental drug activity while adding optical control [4].

cis-JB253 as a Fourth-Generation Sulfonylurea: Bridging Glimepiride Derivatives and Optogenetic Control

cis-JB253 exemplifies fourth-generation sulfonylureas by integrating structural motifs of glimepiride with photoresponsive elements. Its design conserves critical pharmacophores:

  • Sulfonylurea moiety: Mediates SUR1 binding
  • Cyclohexyl substituent: Mimics glimepiride’s aliphatic group, optimizing binding conformation [2]

X-ray diffraction confirms JB253’s structural homology with glimepiride, though its azobenzene core imposes rigidity, limiting conformational flexibility to two states (trans vs. cis) [2]. The cis-isomer’s bioactivity stems from enhanced steric complementarity with SUR1, inducing channel closure and subsequent insulin exocytosis (Fig. 1c) [1].

Table 2: Molecular and Functional Properties of cis-JB253

PropertyDetail
Molecular FormulaC₂₃H₃₁N₅O₃S
Isomerization Wavelength470 ± 5 nm
Affinity for SUR1 (cis)half-maximal inhibitory concentration = 14.8 μM; EC₅₀ for Ca²⁺ flux = 675 nM
Biological EffectKATP closure → Ca²⁺ influx → insulin granule exocytosis

In vivo validation in mice demonstrated optical glucose control: Pancreatic illumination with 470 nm light reduced blood glucose by 20–30% within 10–20 minutes of JB253 administration (50 mg/kg) [1]. This effect persisted without immediate reversal, indicating sustained channel blockade. Crucially, JB253 avoided cleavage by gut azoreductase enzymes, enhancing systemic stability [1]. The compound’s classification as fourth-generation reflects its capacity to merge pharmacological efficacy with optogenetic precision, offering a blueprint for targeted diabetes therapeutics.

Figure 1: Mechanism of cis-JB253

KATP Channel Closure Mechanism:  1. *cis*-JB253 binds SUR1 subunit upon blue light exposure.  2. Conformational change blocks Kir6.2 pore.  3. Reduced K⁺ efflux depolarizes β-cell.  4. Voltage-gated Ca²⁺ channels open.  5. Ca²⁺ influx triggers insulin vesicle fusion.  

Properties

Product Name

cis-JB253

IUPAC Name

1-cyclohexyl-3-[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]sulfonylurea

Molecular Formula

C23H31N5O3S

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C23H31N5O3S/c1-3-28(4-2)21-14-10-19(11-15-21)25-26-20-12-16-22(17-13-20)32(30,31)27-23(29)24-18-8-6-5-7-9-18/h10-18H,3-9H2,1-2H3,(H2,24,27,29)

InChI Key

FCHDFDWESRUUDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.